N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide

Potassium channel opener Structure-activity relationship Medicinal chemistry

KCO SAR programs need structurally defined tool compounds with unambiguous substitution patterns. This aminal features a distinct phenyl/pyridin-2-ylamino pharmacophore enabling direct side-by-side comparison with piperazinyl or trimethoxyphenyl analogs for KATP subtype profiling. Its predicted LogP (~4.6) and MW (403.5 Da) suit passive permeability and P-gp efflux screening. Ideal reference for mapping pharmacophore requirements in bladder overactivity research.

Molecular Formula C23H21N3O2S
Molecular Weight 403.5 g/mol
Cat. No. B385331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide
Molecular FormulaC23H21N3O2S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(C2=CC=CC=C2)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C
InChIInChI=1S/C23H21N3O2S/c1-15-16(2)29-23(26-22(27)18-11-8-14-28-18)20(15)21(17-9-4-3-5-10-17)25-19-12-6-7-13-24-19/h3-14,21H,1-2H3,(H,24,25)(H,26,27)
InChIKeyGFNFWIFDCQRLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide: Chemical Identity & Potassium Channel Opener Class


N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide (C23H21N3O2S, MW 403.5 g/mol) is a synthetic aminal derivative belonging to the potassium channel opener (KCO) chemotype disclosed in U.S. Patent 6,645,968 [1]. The compound features a 2-furamide moiety linked to a 4,5-dimethylthiophene core bearing a phenyl(pyridin-2-ylamino)methyl substituent. Its structural architecture places it within a class of agents investigated for smooth muscle relaxation and bladder overactivity indications [1].

Potassium channel opener chemotype Aminal KCO scaffold from US6645968 patent family; designed for ion channel research and pharmacophore mapping studies.
Phenyl/pyridin-2-ylamino pharmacophore Distinct substitution pattern supports selectivity profiling vs. piperazinyl or pyridin-3-yl analogs in KATP subtype studies.
Research-grade procurement Supplied at ≥95% purity; suitable as a tool compound for SAR expansion and in vitro permeability screening workflows.

N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide: Structural Selectivity Determinants


Within the potassium channel opener aminal series, minor structural modifications—particularly to the phenyl ring substituents, the heterocyclic amine (e.g., pyridin-2-ylamino vs. pyridin-3-ylamino vs. piperazinyl), or the amide moiety (furan-2-carboxamide vs. alternative acyl groups)—can profoundly alter ion channel subtype selectivity, potency, and pharmacokinetic behavior [1]. Consequently, in-class compounds sharing only the thiophene-furamide scaffold cannot be assumed interchangeable without direct comparative pharmacological data. The specific combination of a phenyl group at the aminal carbon and a pyridin-2-ylamino substituent in the target compound defines a distinct pharmacophoric signature that may confer a unique activity profile relative to close analogs [2].

Target feature Phenyl substituent at aminal carbon
Substitution risk Piperazinyl or aliphatic aminal analogs may shift ion channel subtype engagement and hydrogen-bonding profile
Target feature Pyridin-2-ylamino linkage
Substitution risk Pyridin-3-yl or non-pyridinyl attachment may alter basicity and potency in KATP functional assays
Target feature Furan-2-carboxamide acyl group
Substitution risk Alternative acyl moieties may change lipophilicity and metabolic stability; class-level data may not transfer directly

N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide: Quantitative Differentiation vs. Analogs


Phenyl vs. 4-Methylpiperazinyl Aminal Substituent

A direct structural comparator is N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide, which replaces the phenyl ring with a 4-methylpiperazine group and shifts the pyridine attachment from 2-ylamino to 3-ylmethyl [1]. The target compound retains an aromatic phenyl substituent at the aminal carbon, resulting in a substantially different hydrogen-bonding capacity, basicity profile (calculated pKa shift of approximately 2–3 units at the pyridinyl nitrogen), and lipophilicity (estimated ΔlogP ≈ +1.2 for the phenyl analog vs. the piperazinyl analog) [1]. While direct pharmacological head-to-head data for these two compounds is not publicly available, the structural divergence predicts differential ion channel subtype engagement [2].

Phenyl vs. Piperazinyl Aminal
Class-level
Phenyl substituent, pyridin-2-ylamino linkage, MW 403.5 vs. 4-methylpiperazinyl analog, MW 398.5. Predicted ΔpKa ~2–3 units, ΔLogP ~+1.2 (in silico).
Supports pharmacophore-specific selection for lipophilicity-driven permeability studies.
No direct experimental comparative data available; in silico estimates only.
Potassium channel opener Structure-activity relationship Medicinal chemistry

Potassium Channel Opening: Thallium Flux Assay Evidence

U.S. Patent 6,645,968 broadly claims aminal compounds of formula I, encompassing the target compound, as potassium channel openers [1]. Within the patent disclosure, related aminal analogs demonstrated IC50 values in the range of 10–1000 nM in a thallium flux assay measuring potassium channel opening in mammalian cells [1]. However, the specific IC50 value for N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide is not individually reported in the public domain. The BindingDB entry BDBM265485 (associated with patent US9718808) reports an IC50 of 20 nM for a structurally distinct compound in the same assay system [2], establishing a benchmark range for the chemotype but not constituting a direct measurement for the target compound.

KCO Activity Evidence
Reported
Related aminal analogs: IC50 range 10–1000 nM in thallium flux assay (mammalian cell KATP). Target compound IC50 not individually reported.
Supports ion channel research rationale; class-level assay context.
Specific activity requires independent verification; benchmark BDBM265485 IC50 20 nM (distinct chemotype).
KATP channel Thallium flux assay Smooth muscle relaxation

Commercial Purity & Procurement Specifications

Multiple chemical suppliers list N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide at ≥95% purity as standard, with Aladdin (catalog N974208-25mg) offering the compound at this specification [1]. The compound is typically supplied as a solid, with storage recommended at 2–8°C in a dry, sealed environment. In contrast, the 3,4,5-trimethoxyphenyl analog (CAS 622804-68-6, MW 493.6) is also available at ≥95% purity but has a higher molecular weight and additional hydrogen-bonding capacity from the three methoxy groups, which may influence solubility and formulation behavior . No certified reference standard or pharmacopeial monograph exists for either compound.

Procurement Specification
Reported
Purity ≥95% (HPLC), solid form, 25 mg unit. MW 403.5, CAS 622803-49-0. MW advantage of –90 Da vs. trimethoxyphenyl analog.
Standard research-grade specification; lower MW may simplify formulation.
No certified reference standard or pharmacopeial monograph exists.
Chemical procurement Purity specification Research-grade compound

Predicted Physicochemical & Drug-Likeness Profile

Predicted properties for the target compound include a consensus LogP of approximately 4.6 (ChemSpider prediction), topological polar surface area (TPSA) of ~70 Ų, and 4 hydrogen bond acceptors [1]. By comparison, the 3,4,5-trimethoxyphenyl analog (CAS 622804-68-6) has a predicted LogP of ~3.8, TPSA of ~100 Ų, and 8 hydrogen bond acceptors, reflecting the additional polar functionality [1]. The higher LogP and lower TPSA of the target compound suggest greater membrane permeability potential, while the lower hydrogen bond acceptor count may reduce susceptibility to P-glycoprotein-mediated efflux [2]. These predictions are computational and have not been experimentally validated for this compound series.

Predicted ADME Profile
Reported
LogP ~4.6 | TPSA ~70 Ų | HBA: 4
Supports permeability screening context; higher LogP and lower TPSA vs. trimethoxy analog.
In silico predictions (ChemSpider/ALOGPS); not experimentally validated.
Physicochemical properties Drug-likeness ADME prediction

Evidence Limitations

A systematic search of the public literature (PubMed, BindingDB, ChEMBL, Google Patents) as of April 2026 did not identify any peer-reviewed publication, patent example, or database entry that reports a direct, quantitative head-to-head comparison of N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide against a named structural analog in any functional assay, binding assay, selectivity panel, or in vivo model [1]. All differential claims above are therefore classified as Supporting Evidence or Class-Level Inference. Procurement decisions should account for this evidence gap, and users are encouraged to request custom comparative profiling data from the supplier or to perform in-house side-by-side evaluation against the identified comparators before committing to large-scale orders.

Evidence Gap Assessment
Data to verify
No peer-reviewed head-to-head comparison against any named structural analog in functional, binding, selectivity, or in vivo models.
Procurement decisions require independent side-by-side evaluation.
Systematic search April 2026: PubMed, BindingDB, ChEMBL, Google Patents. No comparative studies identified.
Evidence gap Data transparency Procurement risk

N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide: Research & Industrial Applications


Potassium Channel Probe Screening

As a member of the aminal potassium channel opener class disclosed in US6645968 [1], this compound is suitable for inclusion in screening panels aimed at profiling KATP or other potassium channel subtype selectivity. Its structural distinction from piperazine-containing analogs makes it a valuable tool for mapping the pharmacophore requirements for channel opening activity [1].

SAR Expansion Studies

Medicinal chemistry groups exploring the SAR around the thiophene-furamide scaffold can use this compound as a reference point for the phenyl/pyridin-2-ylamino substitution pattern. Side-by-side testing with the 4-methylpiperazinyl analog or the 3,4,5-trimethoxyphenyl analog [2] would generate the missing comparative data identified in Section 3.

In Vitro ADME & Physicochemical Profiling

The predicted LogP of ~4.6 and moderate molecular weight (403.5 Da) position this compound within favorable drug-like space for permeability screening. It can serve as a tool compound in assays evaluating passive membrane permeability, P-gp efflux susceptibility, and metabolic stability, particularly when benchmarked against the more polar trimethoxy analog [3].

Application
Selection Property
Validation Focus
Potassium channel probe screening
Aminal KCO pharmacophore with phenyl/pyridin-2-ylamino signature
KATP subtype selectivity profiling and pharmacophore mapping
SAR expansion studies
Phenyl/pyridin-2-ylamino reference point for thiophene-furamide scaffold
Comparator benchmarking vs. piperazinyl and trimethoxyphenyl analogs
In vitro ADME and permeability profiling
Predicted LogP ~4.6 and moderate MW for permeability screening
Passive membrane permeability and P-gp efflux susceptibility assessment
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